molecular formula C26H22N2O6 B1228877 4-(1,3-Dioxo-2-benzo[de]isoquinolinyl)butanoic acid [2-(2-acetylanilino)-2-oxoethyl] ester

4-(1,3-Dioxo-2-benzo[de]isoquinolinyl)butanoic acid [2-(2-acetylanilino)-2-oxoethyl] ester

Cat. No. B1228877
M. Wt: 458.5 g/mol
InChI Key: GFWQGEIRHRWBLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-dioxo-2-benzo[de]isoquinolinyl)butanoic acid [2-(2-acetylanilino)-2-oxoethyl] ester is an aromatic ketone.

Scientific Research Applications

Photophysical Properties and Electronic Behaviors

  • This compound and its derivatives have been studied for their unique photophysical properties. Research indicates they exhibit aggregation enhanced emission when forming nanoaggregates in aqueous-DMF solution. These properties are significant due to their potential applications in advanced photonic and electronic devices (Srivastava, Singh, & Mishra, 2016).

Molecular Probes for Nanoparticles

  • Some derivatives of this compound have shown promise as sensitive molecular probes for ZnO nanoparticles. Their unique fluorescence features, like dual fluorescence and bathochromic shifts, are especially useful for detailed spectroscopic studies (Bekere, Gachet, Lokshin, Marine, & Khodorkovsky, 2013).

Organotin Carboxylates Synthesis

  • It's been used in the synthesis of organotin carboxylates, which are significant in the field of organometallic chemistry. These compounds have various applications, including in materials science and catalysis (Xiao, Han, Mei, Zhu, Shao, Liang, Tian, & Xu, 2013).

Potential in Herbicidal Activities

Gel Formation in Imide Derivatives

  • The compound's derivatives have been explored for their ability to form gels in certain solvents, a property that could be useful in materials science for developing new types of gel materials (Singh & Baruah, 2008).

properties

Product Name

4-(1,3-Dioxo-2-benzo[de]isoquinolinyl)butanoic acid [2-(2-acetylanilino)-2-oxoethyl] ester

Molecular Formula

C26H22N2O6

Molecular Weight

458.5 g/mol

IUPAC Name

[2-(2-acetylanilino)-2-oxoethyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate

InChI

InChI=1S/C26H22N2O6/c1-16(29)18-9-2-3-12-21(18)27-22(30)15-34-23(31)13-6-14-28-25(32)19-10-4-7-17-8-5-11-20(24(17)19)26(28)33/h2-5,7-12H,6,13-15H2,1H3,(H,27,30)

InChI Key

GFWQGEIRHRWBLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)COC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1,3-Dioxo-2-benzo[de]isoquinolinyl)butanoic acid [2-(2-acetylanilino)-2-oxoethyl] ester
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4-(1,3-Dioxo-2-benzo[de]isoquinolinyl)butanoic acid [2-(2-acetylanilino)-2-oxoethyl] ester
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4-(1,3-Dioxo-2-benzo[de]isoquinolinyl)butanoic acid [2-(2-acetylanilino)-2-oxoethyl] ester
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4-(1,3-Dioxo-2-benzo[de]isoquinolinyl)butanoic acid [2-(2-acetylanilino)-2-oxoethyl] ester
Reactant of Route 5
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4-(1,3-Dioxo-2-benzo[de]isoquinolinyl)butanoic acid [2-(2-acetylanilino)-2-oxoethyl] ester
Reactant of Route 6
4-(1,3-Dioxo-2-benzo[de]isoquinolinyl)butanoic acid [2-(2-acetylanilino)-2-oxoethyl] ester

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